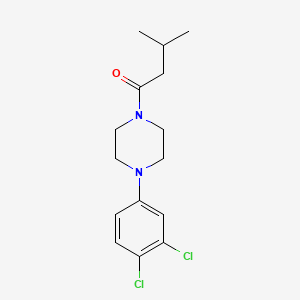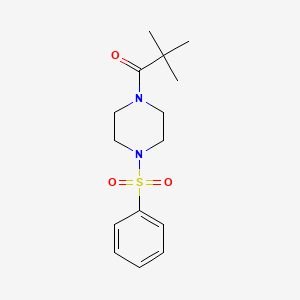![molecular formula C18H16ClN3O B4575731 1-{3-[(6-phenyl-4-pyrimidinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B4575731.png)
1-{3-[(6-phenyl-4-pyrimidinyl)amino]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{3-[(6-phenyl-4-pyrimidinyl)amino]phenyl}ethanone hydrochloride is a synthetic compound that has been widely used in scientific research. It is a member of the class of compounds known as kinase inhibitors, which are molecules that can selectively inhibit the activity of specific enzymes known as kinases. The compound has been the subject of extensive research due to its potential applications in the treatment of various diseases, including cancer.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis methods have been developed for producing compounds related to 1-{3-[(6-phenyl-4-pyrimidinyl)amino]phenyl}ethanone hydrochloride. Such methods enable the efficient synthesis of pyrimidine imines and thiazolidinones, which exhibit significant antibacterial activities. These compounds are synthesized through the condensation of ethanone derivatives with aryl aldehydes, followed by cyclization with guanidine hydrochloride, demonstrating the compound's role in creating potential antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Heterocyclic Synthesis for Dyeing Applications
The compound serves as a precursor in the synthesis of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. These derivatives have been used to dye polyester fibers, offering a spectrum of colors from greenish-yellow to orange. The process involves cyclization reactions and characterizations through various spectroscopic methods, showcasing the compound's utility in the development of new materials with specific optical properties (Ho & Yao, 2013).
Antibacterial Activity of Novel Pyrimidines
Research has also explored the synthesis of novel thieno[2,3-d]pyrimidines and their subsequent testing for antibacterial efficacy. The focus on developing these compounds involves reactions with various substituents to create a series of pyrimidine derivatives, which are then evaluated against different bacterial strains. This research underscores the potential of this compound-related compounds in contributing to new antibacterial solutions (Salahuddin, Kakad, & Shantakumar, 2009).
Anti-Cancer Potential
A derivative of this compound has shown promising anti-cancer properties. The compound, through its interactions with DNA and inhibition of topoisomerase II, has demonstrated significant antiproliferative activity. It points towards its potential application in cancer therapy, highlighting the broader implications of research on this compound beyond its antibacterial and synthetic utility (Via, Gia, Gasparotto, & Ferlin, 2008).
Propiedades
IUPAC Name |
1-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O.ClH/c1-13(22)15-8-5-9-16(10-15)21-18-11-17(19-12-20-18)14-6-3-2-4-7-14;/h2-12H,1H3,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZXZVRJMDSCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4575652.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4575659.png)

![ethyl [3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4575679.png)

![1-[(4-chlorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4575700.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4575705.png)
![N-[3-(methylthio)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4575708.png)
![N,N-diethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4575710.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B4575726.png)
![2-{[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4575738.png)
![3-amino-4,6-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4575745.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4575750.png)
